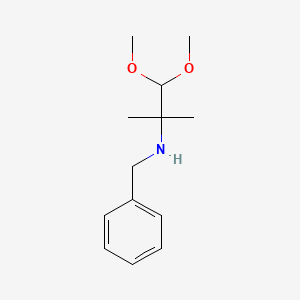

N-Benzyl-1,1-dimethoxy-2-methylpropan-2-amine

Description

Properties

CAS No. |

62134-77-4 |

|---|---|

Molecular Formula |

C13H21NO2 |

Molecular Weight |

223.31 g/mol |

IUPAC Name |

N-benzyl-1,1-dimethoxy-2-methylpropan-2-amine |

InChI |

InChI=1S/C13H21NO2/c1-13(2,12(15-3)16-4)14-10-11-8-6-5-7-9-11/h5-9,12,14H,10H2,1-4H3 |

InChI Key |

UYOFPTYVADDRRW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(OC)OC)NCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthesis of N-Benzyl-2-methylpropan-2-amine Hydrochloride

One approach involves a two-step reaction process, typically performed under controlled conditions in an organic solvent like dichloromethane or methanol. The progress of the reaction can be monitored using thin-layer chromatography (TLC), and purification is usually achieved through recrystallization or column chromatography.

The two-step reaction entails:

- Reaction of benzyl chloride and 2-methylpropan-2-amine.

- Formation of N-benzyl-2-methylpropan-2-amine hydrochloride.

N-Functionalization of Amines

N-functionalization, including N-methylation, can be achieved using various methods. One such method involves the use of transition-metal catalysts. For example, the selective N-dimethylation of different functional amines with different functional aldehydes can be performed under mild conditions using ruthenium catalysts.

Example: N-Methylation of Benzylamine

| Entry | Catalyst | H₂ Pressure (bar) | Temperature (°C) | Time (h) | Conversion (%) | Yield of 1 (%) |

|---|---|---|---|---|---|---|

| 1 | Ru/C | 20 | 90 | 12 | >99 | 93 |

| 2 | Ru/C | 20 | 80 | 12 | >99 | 93 |

| 3 | Ru/C | 20 | 70 | 12 | >99 | 98 |

| 4 | Ru/C | 20 | 60 | 12 | >99 | 71 |

| 5 | Ru/C | 20 | 50 | 12 | 88 | 45 |

| 6 | Ru/C | 20 | r.t. | 12 | 63 | nd |

| 7 | Ru/C | 20 | 70 | 8 | >99 | 97 |

| 8 | Ru/C | 20 | 70 | 4 | >99 | 70 |

| 9 | Ru/C | 20 | 70 | 2 | >99 | 43 |

| 10 | Ru/C | 25 | 70 | 8 | >99 | 99 |

| 11 | Ru/C | 15 | 70 | 8 | >99 | 89 |

| 12 | Ru/C | 10 | 70 | 8 | >99 | 52 |

| 13 | Pt/C | 25 | 70 | 8 | >99 | 99 |

| 14 | Pd/C | 25 | 70 | 8 | >99 | 95 |

| 15 | Rh/C | 25 | 70 | 8 | >99 | 76 |

| 16 | NiO | 25 | 70 | 8 | >99 | nd |

| 17 | Fe | 25 | 70 | 8 | 80 | nd |

| 18 | Zn | 25 | 70 | 8 | 93 | 12 |

| 19 | Raney-Ni | 25 | 70 | 8 | >99 | 99 |

| 20 | Raney-Co | 25 | 70 | 8 | >99 | 99 |

The reaction is typically conducted in a stainless steel autoclave with multiple wells, a thermocouple, and circulating water cooling equipment. The autoclave is purged with \$$H_2\$$ and pressurized. The reaction mixture contains the amine, aldehyde, a catalyst, and methanol as a solvent. The products are identified using GC-MS and $$^1H$$ NMR, with yields determined by GC using an internal standard.

Alternative Methylation Methods

Other methods for monomethylation of primary amines involve preparing a Schiff base or using an arylsulfoneamido derivative. These methods may offer alternative routes for introducing methyl groups to the amine.

Analysis Methods

Spectroscopic Techniques

- Nuclear Magnetic Resonance (NMR): Used to confirm the structure and purity of the synthesized compound. $$^1H$$ NMR can verify the presence of the 2,6-dimethylphenoxy moiety through aromatic proton splitting patterns.

- Mass Spectrometry (MS): High-resolution MS validates the molecular weight of the synthesized compound.

Chromatography

- Thin-Layer Chromatography (TLC): Used to monitor the progress of the reaction.

- Gas Chromatography-Mass Spectrometry (GC-MS): Used to identify the reaction products.

- Column Chromatography: Used for purification of intermediates.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-1,1-dimethoxy-2-methylpropan-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into simpler amine derivatives.

Substitution: The methoxy groups can be substituted with other functional groups under specific conditions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce primary amines .

Scientific Research Applications

N-Benzyl-1,1-dimethoxy-2-methylpropan-2-amine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds

Mechanism of Action

The mechanism of action of N-Benzyl-1,1-dimethoxy-2-methylpropan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through pathways that regulate cellular processes, including signal transduction and metabolic pathways .

Comparison with Similar Compounds

N-Benzyl-1-(4-methoxyphenyl)propan-2-amine (P-METHOXYPHENYL-2-BENZYLAMINOPROPANE)

- Structure : Contains a benzyl group and propan-2-amine backbone but substitutes the dimethoxy groups with a single 4-methoxyphenyl ring .

- Key Differences :

- The 4-methoxyphenyl group introduces aromaticity and planar geometry, contrasting with the aliphatic dimethoxy groups in the target compound.

- Reduced steric hindrance compared to the 1,1-dimethoxy-2-methylpropan group.

- Applications : Likely used in medicinal chemistry due to similarities to amphetamine derivatives.

Benzyl[1-(2-methoxyphenyl)propan-2-yl]amine (CAS 108971-51-3)

- Structure : Features a 2-methoxyphenyl substituent instead of dimethoxy groups .

- Key Differences: The methoxy group is attached to an aromatic ring, altering electronic properties (e.g., resonance effects).

- Spectral Data : NMR signals for the aromatic methoxy group (~δ 3.8 ppm) and benzyl protons (~δ 7.3 ppm) would differ from the target compound’s aliphatic dimethoxy signals (~δ 3.3–3.5 ppm) .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

N-Methyl-2-phenylpropan-1-amine (Phenpromethamine)

- Structure : Lacks methoxy groups and features a linear propane backbone with a phenyl group .

- Key Differences: Simpler structure with fewer substituents reduces steric and electronic complexity. Known as a stimulant (Phenpromethamine), highlighting divergent biological applications compared to the target compound .

Structural and Functional Analysis Table

| Compound Name | Key Substituents | Steric Hindrance | Solubility Trends | Reactivity/Applications |

|---|---|---|---|---|

| This compound | 1,1-Dimethoxy, benzyl | High | Moderate (aliphatic) | Chelation, organic synthesis |

| N-Benzyl-1-(4-methoxyphenyl)propan-2-amine | 4-Methoxyphenyl, benzyl | Moderate | Low (aromatic) | Medicinal chemistry |

| Benzyl[1-(2-methoxyphenyl)propan-2-yl]amine | 2-Methoxyphenyl, benzyl | Moderate | Low (aromatic) | Ligand design |

| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | Hydroxyl, benzamide | Low | High (polar) | Metal-catalyzed C–H functionalization |

| N-Methyl-2-phenylpropan-1-amine | Phenyl, linear propane | Low | Low (non-polar) | Central nervous system stimulation |

Biological Activity

N-Benzyl-1,1-dimethoxy-2-methylpropan-2-amine (NBMDMA) is a chiral compound that has gained attention in pharmaceutical and organic chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, biological activities, and relevant case studies.

Structural Characteristics

NBMDMA has the molecular formula and a molecular weight of 265.39 g/mol. It features two methoxy groups and a benzyl substituent, contributing to its unique properties. The compound appears as an off-white solid with a melting point of approximately 107-109°C and exhibits low solubility in water but high solubility in polar organic solvents such as methanol and ethanol.

Synthesis

The synthesis of NBMDMA typically involves several steps, including the formation of the amine from appropriate precursors through reductive amination or other organic reactions. The presence of the benzyl and methoxy groups significantly influences the reactivity of the compound, which may stabilize or destabilize intermediates during these reactions.

Pharmacological Properties

Research on NBMDMA's pharmacological properties is limited, but it shares structural similarities with other compounds known for their biological activities. For example, related compounds have shown activity as serotonin receptor agonists, particularly at the 5-HT2A receptor .

Table 1: Comparison of Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-Benzyl-2-methylpropan-2-amine | C12H17N | Lacks methoxy groups; simpler structure |

| N,N-Dimethylbenzylamine | C10H15N | Contains only dimethyl groups; no methoxy groups |

| Benzyl-(2,2-dimethoxy-1-methyl-ethyl)-amine | C12H19NO2 | Different alkyl chain; includes dimethoxy group |

The dual methoxy substituents and specific chiral configuration of NBMDMA may influence its reactivity and biological activity compared to these similar compounds.

Case Studies

-

Anticancer Activity :

A study on a structurally related compound, N-benzyl-N-methyl-dodecan-1-amine (BMDA), demonstrated significant anticancer effects on human A549 lung cancer cells. BMDA treatment sensitized these cells to apoptosis and inhibited cell migration and invasion through the TGF-β signaling pathway . While direct studies on NBMDMA are sparse, the findings suggest potential anticancer applications for compounds within this structural class. -

Neuropharmacology :

Research indicates that compounds with similar structures can exhibit high affinity for serotonin receptors, particularly 5-HT2A and 5-HT2C receptors. These interactions are crucial for understanding their psychoactive effects . The potential for NBMDMA to act as a selective agonist at these receptors warrants further investigation.

Q & A

Q. What are the standard synthetic routes for N-Benzyl-1,1-dimethoxy-2-methylpropan-2-amine, and what critical steps ensure high yield and purity?

The synthesis typically involves reacting acyl chlorides with amine precursors in dry acetonitrile, catalyzed by triethylamine. Key steps include strict moisture control (e.g., inert atmosphere), reaction monitoring via TLC (CHCl₃–MeOH 5:1 eluent), and purification by precipitation in ice water followed by vacuum drying over P₂O₅. These steps minimize hydrolysis and byproduct formation .

Q. What analytical techniques are essential for characterizing this compound?

Core techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR for backbone elucidation; 2D experiments (COSY, HSQC, HMBC) resolve overlapping signals (e.g., diastereomers) .

- GC-MS : Confirms molecular weight and fragmentation patterns.

- FTIR : Identifies functional groups (e.g., methoxy C-O stretches). Sample preparation for NMR involves dissolving 15 mg in DMSO-d₆ for optimal signal resolution .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing N-Benzyl derivatives with moisture-sensitive groups?

- Inert atmosphere : Use N₂ or Ar to prevent hydrolysis of intermediates (e.g., amine salts).

- Stoichiometry control : Add HCl in Et₂O (2.0 eq) for efficient cleavage of sulfinamide intermediates, followed by KOH wash to liberate free amines .

- Solvent selection : CH₂Cl₂ minimizes side reactions during workup compared to polar solvents .

Q. How do electronic effects of substituents (e.g., fluorine vs. methoxy) influence the reactivity of N-Benzyl derivatives?

Comparative studies with fluorophenyl analogs (e.g., N-Benzyl-1-(4-fluorophenyl)-2-methyl-2-aminopropane) reveal that electron-withdrawing groups (e.g., -F) reduce nucleophilicity at the amine center, while methoxy groups enhance steric bulk and alter regioselectivity in Pd-catalyzed coupling reactions .

Q. How can researchers resolve contradictions in spectral data arising from unexpected byproducts?

- 2D NMR : NOESY identifies spatial proximity of protons (e.g., distinguishing regioisomers).

- Isotopic labeling : Use ¹⁵N-HMBC to trace nitrogen connectivity in complex amines .

- Cross-validation : Compare retention times (HPLC-TOF) and fragmentation patterns (GC-MS) with literature data .

Q. What strategies mitigate challenges in isolating enantiomerically pure N-Benzyl derivatives?

- Chiral chromatography : Use cellulose-based columns for baseline separation.

- Dynamic resolution : Employ chiral auxiliaries (e.g., sulfinamides) during synthesis, followed by acidic cleavage to yield enantiopure amines .

Methodological Notes

- Purification : After precipitation, drying under reduced pressure over P₂O₅ ensures removal of residual solvents without thermal decomposition .

- Troubleshooting : If TLC shows incomplete reactions, extend reaction times (up to 24 h) or increase catalyst loading (e.g., Pd for coupling steps) .

- Data interpretation : Always correlate NMR shifts (e.g., δ 1.2–1.4 ppm for geminal dimethyl groups) with computational predictions (DFT) to confirm assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.